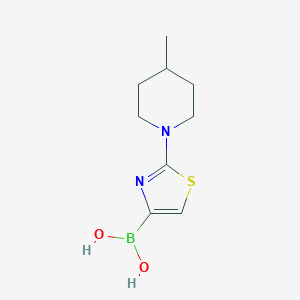

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Description

The exact mass of the compound 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is 226.0947291 g/mol and the complexity rating of the compound is 212. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-yl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BN2O2S/c1-7-2-4-12(5-3-7)9-11-8(6-15-9)10(13)14/h6-7,13-14H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDLKZOBVTDVSRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CSC(=N1)N2CCC(CC2)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stability & Handling of Thiazole-4 vs. Thiazole-5 Boronic Acids

Topic: Thiazole-4-boronic acid vs Thiazole-5-boronic acid stability Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The "Heteroatom Effect" in Cross-Coupling

For medicinal chemists, the thiazole ring is a privileged scaffold, yet introducing it via Suzuki-Miyaura coupling presents a distinct dichotomy in stability.

The Core Reality:

-

Thiazole-5-boronic acid is inherently unstable . It undergoes rapid protodeboronation (half-life

seconds at pH 7, 70°C), making it nearly impossible to use as a free boronic acid. It behaves mechanistically like 2-pyridyl boronic acid. -

Thiazole-4-boronic acid is comparatively stable . While less robust than phenylboronic acid, it does not suffer from the rapid, zwitterion-mediated fragmentation pathway that plagues the 5-isomer. However, it is still prone to degradation under harsh basic conditions and is best handled as a pinacol or MIDA ester.

Recommendation:

-

For C5-Functionalization: Do not attempt to isolate the free boronic acid. Use MIDA boronates or generate the pinacol ester in situ under anhydrous conditions.

-

For C4-Functionalization: Pinacol esters are generally sufficient, though MIDA boronates offer superior shelf-life and chromatographic stability.

Mechanistic Underpinnings: Why the Difference?

The disparity in stability between the C4 and C5 positions is rooted in the electronic environment created by the nitrogen (N3) and sulfur (S1) atoms, specifically how they stabilize the transition states leading to protodeboronation.

Thiazole-5-Boronic Acid: The "Zwitterionic Trap"

The 5-position of thiazole is electronically analogous to the 2-position of pyridine. The instability arises from a specific base-catalyzed fragmentation pathway involving a zwitterionic intermediate.

-

Boronate Formation: In the basic conditions of Suzuki coupling, the boronic acid forms a tetrahedral boronate anion

. -

Protonation: The ring nitrogen (N3) is basic. Protonation at N3 (or the ipso carbon) facilitates the cleavage of the C-B bond.

-

Fragmentation: The C5 position is highly susceptible to electrophilic attack (by

) because the resulting negative charge (or electron density) can be delocalized onto the electronegative nitrogen. This leads to rapid protodeboronation , yielding thiazole and boric acid.[1]

Thiazole-4-Boronic Acid: Kinetic Stability

The 4-position is adjacent to the nitrogen (alpha-position). However, unlike the 2-pyridyl or 5-thiazolyl systems, the 4-thiazolyl anion (formed transiently during deboronation) is not as effectively stabilized by the heteroatoms in the transition state required for the rapid zwitterionic pathway. Consequently, the rate of protodeboronation is orders of magnitude slower, resembling that of 3-pyridyl or phenyl boronic acids.[1]

Visualization of Stability Pathways

Figure 1: Comparative degradation pathways. The 5-isomer enters a rapid decomposition cycle mediated by zwitterionic intermediates, while the 4-isomer resists this specific failure mode.

Stability Profile & Data Comparison

The following table summarizes the stability metrics derived from kinetic studies of heteroaryl boronic acids.

| Feature | Thiazole-5-Boronic Acid | Thiazole-4-Boronic Acid |

| Stability Class | Critical Instability (Class I) | Moderate Stability (Class II) |

| Half-life ( | ~25–50 seconds (pH 7, 70°C) | > 24 hours (pH 7, 70°C) |

| Primary Failure Mode | Zwitterionic Fragmentation | General Hydrolysis / Oxidation |

| Effect of Lewis Acids | Accelerates decomposition (e.g., Cu, Zn) | Minimal effect |

| Recommended Surrogate | MIDA Boronate (Mandatory) | Pinacol Ester or MIDA |

| Chromatography | Decomposes on Silica | Stable on Silica (as Ester) |

Critical Insight: The instability of the 5-isomer is so pronounced that Lewis acid additives (often used to promote coupling) can actually accelerate decomposition by coordinating to the nitrogen and mimicking the protonation step.

Practical Workflows: Selection & Synthesis

Decision Matrix: Selecting the Right Reagent

When planning a synthesis involving a thiazole core, use this decision tree to select the appropriate boron species.

Figure 2: Reagent selection guide. C5-functionalization requires specialized "slow-release" reagents like MIDA boronates to outcompete protodeboronation.

Protocol A: Cross-Coupling Thiazole-5-MIDA Boronate

Use this protocol for the unstable 5-isomer. The "Slow Release" strategy is essential.

Principle: The MIDA (N-methyliminodiacetic acid) ligand protects the boron atom from transmetallation and protodeboronation. Under the reaction conditions, the MIDA ester hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle, keeping the concentration of the unstable free acid low ("Slow Release").

Materials:

-

Thiazole-5-boronic acid MIDA ester (1.0 equiv)[2]

-

Aryl Bromide/Chloride (1.0 equiv)

-

Catalyst: Pd(OAc)₂ (0.02 equiv) + SPhos (0.04 equiv) (SPhos is excellent for heteroaryls)

-

Base: K₃PO₄ (3.0 equiv) - Anhydrous is preferred, but aqueous is needed for hydrolysis.

-

Solvent: 1,4-Dioxane : Water (5:1 ratio)

Step-by-Step:

-

Setup: Charge a vial with the MIDA boronate, aryl halide, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Solvent: Add the Dioxane/Water mixture. The water is crucial for hydrolyzing the MIDA group.

-

Degas: Sparge with Argon/Nitrogen for 5-10 minutes. Oxygen promotes oxidative deboronation.

-

Reaction: Seal and heat to 60°C .

-

Note: 60°C is the "sweet spot" for MIDA hydrolysis. Higher temperatures (100°C) release the acid too fast, leading to decomposition. Lower temperatures may not hydrolyze the MIDA ester.

-

-

Monitoring: Monitor by LCMS. You should see the disappearance of the MIDA ester and the formation of the product, with minimal free boronic acid accumulation.

Protocol B: Cross-Coupling Thiazole-4-Pinacol Ester

Use this protocol for the more stable 4-isomer.

Principle: Thiazole-4-Bpin is stable enough for standard Suzuki conditions but should still be protected from excessive base/heat exposure.

Materials:

-

Thiazole-4-boronic acid pinacol ester (1.2 equiv)

-

Aryl Halide (1.0 equiv)

-

Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) or Pd(PPh₃)₄

-

Base: Na₂CO₃ (2M aqueous) or Cs₂CO₃ (solid)

-

Solvent: DME/Water or Toluene/Ethanol/Water

Step-by-Step:

-

Setup: Combine reactants and catalyst in a reaction vessel.

-

Solvent: Add solvent mixture (e.g., DME:H₂O 4:1).

-

Degas: Thoroughly degas.

-

Reaction: Heat to 80–90°C for 2–12 hours.

-

Workup: Standard extraction. The 4-isomer product is generally stable.

References

-

Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society.[3][4]

-

Gillis, E. P., & Burke, M. D. (2007). "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society.[3][4]

-

Knapp, D. M., et al. (2009). "MIDA Boronates are the First General Solution to the Problem of Unstable Boronic Acids." Journal of the American Chemical Society.[3][4]

-

Kellogg, B. A., et al. (2019). "Catalytic protodeboronation of pinacol boronic esters." Chemical Science.

-

Li, H., et al. (2013). "Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Organic Letters.

Sources

A Comprehensive Technical Guide to the Chemical Safety of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid

Disclaimer: This document has been compiled to provide a comprehensive overview of the potential hazards and safe handling practices for 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid. As a specific Safety Data Sheet (SDS) for this compound is not publicly available, the information herein is synthesized from expert analysis of its constituent structural motifs: a substituted piperidine ring, a thiazole core, and a boronic acid functional group. All recommendations are based on the known hazards of these related chemical classes. Researchers must always consult the supplier-provided SDS for specific guidance and perform a thorough, site-specific risk assessment before handling this chemical.

Section 1: Executive Summary & Toxicological Profile

2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid is a heterocyclic organic compound of interest in medicinal chemistry and drug development. Its structure combines three key functional groups, each contributing to its overall chemical reactivity and toxicological profile. This guide provides an in-depth analysis of its anticipated safety considerations, drawing from established data on piperidines, thiazoles, and boronic acids.

The primary anticipated hazards include:

-

Acute Toxicity: Potential for significant toxicity if swallowed, inhaled, or absorbed through the skin, primarily driven by the substituted piperidine moiety.

-

Corrosivity/Irritation: Risk of severe skin, eye, and respiratory tract irritation or burns.

-

Chemical Instability: Boronic acids can be unstable, particularly in the presence of moisture or under certain oxidative conditions.

This guide is intended for researchers, chemists, and drug development professionals. It aims to establish a robust framework for safe handling, storage, and emergency preparedness in the absence of compound-specific literature.

Section 2: Hazard Analysis Based on Structural Analogues

The toxicological and safety profile of 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid can be logically inferred by examining its core components.

The Piperidine Moiety: A Driver of Systemic Toxicity

The piperidine scaffold is a common feature in many pharmaceuticals but is also associated with significant toxicity. Piperidine itself is classified as a toxic and corrosive substance.[1] Its derivatives can exhibit a wide range of biological effects, and alkaloids containing this ring are often toxic even at low doses.[2]

Key Toxicological Data for Piperidine:

| Route of Administration | Animal Model | LD50 (Median Lethal Dose) | Reference(s) |

| Oral | Rat | 133 - 740 mg/kg | [3][4] |

| Dermal | Rat | 275 mg/kg | [3] |

| Inhalation (4h) | Rat | 4.8 mg/L (LC50) | [3] |

Table 1: Acute Toxicity Data for the Parent Piperidine Compound.

The presence of the 4-methylpiperidine group suggests that skin absorption may be a significant route of exposure, a known characteristic of piperidine.[4] Inhalation of vapors or aerosols could lead to severe respiratory tract irritation, and ingestion may be harmful or fatal.[1][5]

The Thiazole Core: Potential for Irritation and Sensitization

Thiazole and its derivatives are foundational in many biologically active molecules.[6][7] While often less acutely toxic than piperidines, they are not benign. Safety data for related compounds like 4-methylthiazole and thiazole itself indicate they are flammable liquids and can cause skin and serious eye irritation.[8][9]

Anticipated Hazards:

-

Flammability: The compound may be combustible, and its handling should avoid ignition sources.[10]

-

Irritation: Direct contact can cause irritation to the skin and eyes.[8][9] Inhalation of dust or aerosols may lead to respiratory irritation.

-

Sensitization: Some heterocyclic compounds can act as sensitizers, and the potential for an allergic skin reaction should be considered.[5]

The Boronic Acid Functional Group: Reactivity and Handling Challenges

Boronic acids are versatile reagents in organic chemistry, but their utility is balanced by specific handling requirements. They are known to be sensitive to air and moisture and can undergo dehydration to form cyclic boroxine anhydrides.[11] While generally solids that are easy to handle, this reactivity necessitates careful storage and handling.[11]

Key Safety & Handling Considerations:

-

Oral Toxicity: Phenylboronic acid, a common analogue, is classified as harmful if swallowed.

-

Irritation: Many boronic acids are known to cause skin and eye irritation.[9][12]

-

Storage: Due to their sensitivity, boronic acids should be stored in a dry, cool, well-ventilated place, often under an inert atmosphere, to preserve their integrity.[12][13]

Section 3: Comprehensive Safety Protocols & Experimental Workflows

A multi-layered approach to safety is essential when handling this compound. The following protocols are designed to mitigate the risks identified in the hazard analysis.

Risk Assessment and Control Workflow

Before any experiment, a thorough risk assessment must be conducted. This workflow ensures all hazards are identified and controlled.

Caption: Risk assessment workflow for handling 2-(4-methylpiperidin-1-yl)thiazole-4-boronic acid.

Step-by-Step Handling and Storage Protocol

1. Personal Protective Equipment (PPE) Verification:

-

Hand Protection: Wear nitrile rubber gloves (minimum thickness >0.1 mm). Inspect gloves for integrity before use.[14]

-

Eye Protection: Chemical safety goggles that form a tight seal are mandatory.[8][14]

-

Body Protection: A flame-retardant lab coat must be worn and kept fastened.

-

Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA approved respirator.[8]

2. Chemical Handling:

-

All manipulations, including weighing and transfers, must be performed inside a certified chemical fume hood to prevent inhalation exposure.

-

Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[8]

-

Avoid contact with skin and eyes. In case of accidental contact, follow the first-aid procedures outlined in Section 4.

3. Storage:

-

Store the compound in a tightly sealed container, preferably the original one.

-

The storage location should be a dry, cool, and well-ventilated area, away from incompatible materials.[13][15]

-

Segregate from strong oxidizing agents, acids, and bases.[8][16]

-

Given the hygroscopic nature of many boronic acids, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended to maintain chemical purity and stability.

Section 4: Emergency Procedures

Immediate and appropriate action during an emergency is critical. All laboratory personnel must be familiar with these procedures and the location of safety equipment.

Emergency Response Workflow

Sources

- 1. isotope.com [isotope.com]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. files.dep.state.pa.us [files.dep.state.pa.us]

- 6. mdpi.com [mdpi.com]

- 7. jchemrev.com [jchemrev.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. prod.adv-bio.com [prod.adv-bio.com]

- 11. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]

- 12. fishersci.ca [fishersci.ca]

- 13. globalresearchchem.com [globalresearchchem.com]

- 14. api.henkeldx.com [api.henkeldx.com]

- 15. apolloscientific.co.uk [apolloscientific.co.uk]

- 16. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Fidelity Suzuki-Miyaura Cross-Coupling of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic Acid

Executive Summary

This guide details the protocol for the palladium-catalyzed cross-coupling of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid . This specific building block presents a "perfect storm" of synthetic challenges: the inherent instability of the thiazole-4-boronic acid moiety toward protodeboronation, and the potential for catalyst poisoning by the Lewis-basic piperidine and thiazole nitrogens.

Successful coupling requires a departure from "standard" Suzuki conditions (e.g., Pd(PPh₃)₄/Na₂CO₃). This protocol prioritizes rapid catalyst initiation using Buchwald precatalysts (G3/G4) and mild base activation to favor the cross-coupling pathway over the decomposition pathway.

Chemical Context & Mechanistic Challenges[1]

The Stability-Reactivity Paradox

Thiazole-4-boronic acids are notoriously unstable. Unlike phenylboronic acids, they undergo rapid protodeboronation (hydrolysis of the C-B bond to C-H) in aqueous basic media. This reaction is often faster than the transmetallation step in the catalytic cycle.

-

The Mechanism of Failure: Hydroxide ions coordinate to the boron atom, forming a boronate "ate" complex. While this is necessary for transmetallation, in heteroaromatics, this intermediate is prone to protonolysis, ejecting the boric acid and leaving the uncoupled thiazole (2-(4-methylpiperidin-1-yl)thiazole).

-

Catalyst Poisoning: The 4-methylpiperidine moiety at the C2 position is a strong Lewis base. It can competitively bind to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle (formation of Pd-black).

Strategic Solution: The "Race Against Time"

To solve this, we must accelerate the catalytic cycle to outcompete the decomposition.

-

Precatalysts (Pd G3/G4): We utilize XPhos or SPhos Pd G3 precatalysts. Unlike Pd(dppf)Cl₂ or Pd(PPh₃)₄, which require in-situ reduction (often consuming the boronic acid to generate Pd(0)), G3 precatalysts release active Pd(0)L immediately upon exposure to base.

-

Ligand Selection: XPhos is selected for its ability to form a highly active, monoligated Pd species that facilitates rapid oxidative addition and transmetallation.

-

Base Selection: K₃PO₄ (Potassium Phosphate Tribasic) is preferred over Carbonates. It provides sufficient basicity for activation but buffers the pH to a range that minimizes protodeboronation rates.

Optimization Matrix

The following table summarizes the recommended conditions versus common alternatives.

| Parameter | Recommended Condition | Alternative (Backup) | Rationale |

| Catalyst | XPhos Pd G3 (1–3 mol%) | Pd(dppf)Cl₂[1]·DCM (5 mol%) | G3 ensures immediate Pd(0) generation; XPhos prevents amine poisoning. |

| Ligand | Included in Precatalyst | XPhos (if using Pd(OAc)₂) | Bulky biaryl phosphines boost reductive elimination. |

| Base | K₃PO₄ (0.5M – 1.0M aq) | Cs₂CO₃ (anhydrous) | Phosphate is milder than carbonate; aqueous phase dissolves inorganic byproducts. |

| Solvent | THF or 1,4-Dioxane | Toluene/Water (10:1) | THF provides good solubility for the piperidine moiety. |

| Temperature | 40°C – 60°C | Room Temp (longer time) | Mild heat drives the reaction; excessive heat (>80°C) accelerates deboronation. |

| Stoichiometry | 1.5 – 2.0 equiv Boronic Acid | 1.1 equiv | Excess boronic acid is required to account for sacrificial decomposition. |

Mechanistic Visualization

The diagram below illustrates the kinetic competition between the productive Cross-Coupling cycle and the destructive Protodeboronation pathway.

Figure 1: Kinetic competition in the Suzuki coupling of unstable thiazole boronic acids. The goal is to accelerate the 'Productive Path' (Green) before the 'Destructive Path' (Red) dominates.

Detailed Experimental Protocol

Reagents and Equipment

-

Reagent A: Aryl Halide (1.0 equiv)

-

Reagent B: 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (1.5 equiv)

-

Catalyst: XPhos Pd G3 (CAS: 1445085-55-1) (0.02 equiv / 2 mol%)

-

Base: K₃PO₄ (Potassium Phosphate, tribasic) (3.0 equiv)

-

Solvent: THF (degassed) and Water (degassed). Ratio 4:1.

-

Equipment: Sealed reaction vial or microwave vial (to prevent solvent evaporation and O₂ ingress).

Step-by-Step Procedure

Step 1: Inert Atmosphere Setup Ensure all glassware is oven-dried. While this reaction tolerates water, oxygen is detrimental to the active Pd(0) species and promotes oxidative homocoupling of the boronic acid.

-

Action: Purge the reaction vial with Nitrogen or Argon for 5 minutes.

Step 2: Reagent Loading (Solids) Add the following to the reaction vial:

-

Aryl Halide (1.0 mmol)

-

Reagent B (Boronic Acid) (1.5 mmol, 339 mg)

-

Note: If the boronic acid is dark or gummy, it may have already decomposed. Verify quality via LCMS before use.

-

-

XPhos Pd G3 (0.02 mmol, ~17 mg)

Step 3: Solvent and Base Addition

-

Dissolve K₃PO₄ (3.0 mmol, 636 mg) in Water (1.0 mL). Degas this solution by sparging with N₂ for 5 minutes.

-

Add THF (4.0 mL) to the reaction vial containing solids.

-

Add the aqueous K₃PO₄ solution to the vial via syringe.

-

Observation: A biphasic mixture will form.[2]

-

Step 4: Reaction

-

Seal the vial immediately.

-

Heat to 50°C with vigorous stirring (1000 RPM).

-

Critical: Vigorous stirring is essential to create an emulsion, maximizing the interfacial surface area for the phase-transfer of the reaction.

-

-

Monitor at 30 minutes: Check reaction progress via LCMS.

-

Target: You should see significant product formation. If starting material (Aryl Halide) remains but Boronic Acid is consumed, add a second portion of Boronic Acid (0.5 equiv).

-

Step 5: Workup & Purification

-

Cool to room temperature.

-

Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

-

Separate phases. Extract aqueous layer 2x with Ethyl Acetate.

-

Scavenging (Critical): The piperidine moiety can drag Palladium into the organic phase. Treat the combined organics with SiliaMetS® Thiol or charcoal (10 wt%) for 30 minutes to remove residual Pd.

-

Filter through Celite.

-

Dry over Na₂SO₄, concentrate, and purify via Flash Chromatography (DCM/MeOH gradient or Hexane/EtOAc depending on the polarity of the coupling partner).

Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Boronic acid consumed, Aryl Halide remains | Protodeboronation occurred faster than coupling. | 1.[3] Switch to MIDA Boronate surrogate.2. Lower temperature to 40°C.3. Increase catalyst loading to 5 mol%. |

| No reaction; Catalyst turns black immediately | Catalyst poisoning by amines or O₂ leak. | 1. Re-degas all solvents.2. Switch to BrettPhos Pd G3 (better for amines). |

| Homocoupling of Boronic Acid | Oxidative coupling (O₂ present). | Strictly exclude air; ensure Argon purge is sufficient. |

| Low Solubility | Reagents precipitating. | Switch solvent system to n-Butanol or Dioxane/Water (4:1) . |

Validating the Boronic Acid

Before starting, perform a quick Stability Test : Dissolve 5mg of the boronic acid in the reaction solvent mixture (THF/aq K₃PO₄) without catalyst or halide. Stir for 1 hour at 50°C. Run LCMS.

-

If >50% is converted to the des-boryl thiazole (M-B(OH)₂ + H), the conditions are too harsh. Switch to anhydrous conditions (CsF/Dioxane) or use a boronate ester.

Workflow Diagram

Figure 2: Operational workflow for the high-fidelity coupling process.

References

-

Billingsley, K., & Buchwald, S. L. (2006). Highly Active Catalysts for the Suzuki-Miyaura Cross-Coupling of Heteroaryl Boronic Acids.[4] Angewandte Chemie International Edition, 45(21), 3484–3488.

-

Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

-

Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: A Kinetic and Mechanistic Study. Journal of the American Chemical Society, 138(29), 9145–9157.

-

Knapp, D. M., & Burke, M. D. (2010). The Slow-Release Strategy in Suzuki-Miyaura Coupling. Organic Letters, 12(15), 3320–3323.

Sources

Application Note: Synthesis of 2,4-Disubstituted Thiazoles Using Boronic Acids

Executive Summary

The thiazole pharmacophore is a cornerstone in medicinal chemistry, featured prominently in FDA-approved drugs such as Ritonavir (antiretroviral), Dasatinib (antineoplastic), and Ixabepilone (chemotherapy). While the classical Hantzsch synthesis remains useful, it often lacks the flexibility required for rapid library generation in late-stage drug discovery.

This application note details the synthesis of 2,4-disubstituted thiazoles utilizing boronic acids . We focus on two high-fidelity methodologies:

-

Sequential Suzuki-Miyaura Cross-Coupling: A robust, stepwise protocol starting from 2,4-dibromothiazole, leveraging the inherent electronic disparity between C2 and C4 positions.

-

Oxidative C–H Arylation: An atom-economical approach coupling thiazoles directly with aryl boronic acids using an external oxidant.

These protocols are designed for researchers requiring high regiocontrol, functional group tolerance, and scalability.

Mechanistic Principles & Regioselectivity

Electronic Descriptors of the Thiazole Core

Success in synthesizing 2,4-disubstituted thiazoles relies on understanding the electronic bias of the ring.

-

C2 Position (N=C-S): The carbon between the nitrogen and sulfur is the most electron-deficient. In halogenated thiazoles, the C2-halogen bond is significantly more activated towards oxidative addition by Palladium(0) than the C4-halogen bond.

-

C4 Position: Less electrophilic than C2. Coupling at this position typically requires higher temperatures or more active catalyst systems if the C2 position is already substituted.

The Catalytic Cycle (Suzuki-Miyaura)

The reaction proceeds via the standard Pd(0)/Pd(II) cycle. The critical differentiation occurs during the Oxidative Addition step, where the catalyst preferentially inserts into the C2–Br bond of 2,4-dibromothiazole.

Figure 1: General Catalytic Cycle emphasizing the regioselective oxidative addition step.

Protocol A: Sequential Suzuki-Miyaura Coupling

Best for: Generating diverse libraries where R1 (at C2) and R2 (at C4) must be varied independently.

Workflow Logic

This protocol exploits the reactivity order: C2-Br > C4-Br .

-

Step 1: Controlled coupling at C2 at mild temperatures.

-

Step 2: Coupling at C4 at elevated temperatures.

Figure 2: Sequential functionalization strategy for 2,4-dibromothiazole.

Experimental Procedure

Step 1: Site-Selective C2 Arylation

Reagents:

-

2,4-Dibromothiazole (1.0 equiv)

-

Aryl Boronic Acid A (1.05 equiv)

-

Pd(PPh3)4 (3-5 mol%)

-

Na2CO3 (2.0 M aqueous, 2.0 equiv)

-

Solvent: Toluene/Ethanol (4:1 v/v)

Protocol:

-

Charge a reaction vial with 2,4-dibromothiazole, Aryl Boronic Acid A, and Pd(PPh3)4.

-

Evacuate and backfill with Argon (x3).

-

Add degassed Toluene/Ethanol and aqueous Na2CO3.

-

Stir at 60 °C for 4–6 hours. Note: Do not exceed 70 °C to prevent premature C4 coupling.

-

Monitor: TLC/LCMS should show consumption of starting material and formation of the mono-arylated product.

-

Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[1] Purify via silica flash chromatography (Hexane/EtOAc gradient).

Step 2: C4 Arylation

Reagents:

-

2-Aryl-4-bromothiazole (Intermediate from Step 1) (1.0 equiv)

-

Aryl Boronic Acid B (1.2 equiv)

-

Pd(dppf)Cl2·DCM (5 mol%)

-

K3PO4 (3.0 equiv)

-

Solvent: 1,4-Dioxane

Protocol:

-

Combine the intermediate, Boronic Acid B, base, and catalyst in a pressure vial.

-

Add dry 1,4-Dioxane. Purge with Argon.

-

Heat at 100 °C for 12–16 hours.

-

Workup: Standard extraction and purification as above.

Protocol B: Oxidative C–H Arylation (Advanced)

Best for: Late-stage functionalization or when halogenated precursors are unavailable. This method couples a thiazole C–H bond directly with a boronic acid.[2]

Mechanism: Unlike standard Suzuki coupling, this requires an oxidant to reoxidize Pd(0) to Pd(II) and facilitate the transmetallation of the boronic acid to the Pd-center.

Experimental Procedure (C2-Selective)

Based on recent Pd-catalyzed oxidative coupling methodologies [1, 3].

Reagents:

-

4-Substituted Thiazole (1.0 equiv)

-

Aryl Boronic Acid (2.0 equiv)

-

Pd(OAc)2 (10 mol%)

-

Ligand: 1,10-Phenanthroline (20 mol%)

-

Oxidant: Ag2CO3 (2.0 equiv) or air (O2) with Cu(OAc)2 co-catalyst.

-

Solvent: DMF or DMSO.

Protocol:

-

Combine thiazole substrate, boronic acid, Pd(OAc)2, ligand, and oxidant in a sealed tube.

-

Add solvent (DMF).

-

Heat to 110–130 °C for 24 hours.

-

Workup: Filter through a Celite pad to remove silver salts. Dilute filtrate with water and extract with EtOAc.

-

Note: This reaction is sensitive to steric hindrance on the boronic acid.

Comparative Data & Optimization

Solvent & Base Effects (Step 1: C2-Coupling)

| Entry | Solvent System | Base | Temp (°C) | Yield (C2-Product) | Selectivity (C2:C4) |

| 1 | Toluene/EtOH | Na2CO3 | 60 | 88% | >20:1 |

| 2 | DMF/H2O | K2CO3 | 80 | 65% | 8:1 |

| 3 | THF/H2O | Cs2CO3 | 60 | 82% | 15:1 |

| 4 | 1,4-Dioxane | K3PO4 | 100 | 55% | 3:1 (Significant bis-coupling) |

Table 1: Optimization data for the regioselective coupling of 2,4-dibromothiazole with phenylboronic acid.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Catalyst poisoning by Thiazole N/S. | Switch to Pd(dppf)Cl2 or increase loading to 5-10 mol%. |

| Bis-coupling (Step 1) | Temperature too high. | Strictly control temp at 60°C . Reduce boronic acid equivalents to 0.95. |

| Protodeboronation | Boronic acid instability. | Use anhydrous conditions (Protocol B) or switch base to KF/Alumina. |

| Homocoupling (Ar-Ar) | Oxygen in system.[2] | Rigorous degassing (freeze-pump-thaw or sparging with Ar for 15 min). |

Expert Insights (E-E-A-T)

1. The "Thiazole Poisoning" Effect: Thiazoles are potent ligands. The nitrogen lone pair can coordinate to Palladium, displacing phosphine ligands and deactivating the catalyst.

-

Solution: Use bidentate ligands like dppf or Xantphos which have a wider bite angle and bind more strongly to Pd than the thiazole nitrogen does.

2. Handling 2,4-Dibromothiazole: This starting material is a skin irritant and can be volatile. Handle in a fume hood. When weighing, it may appear as a low-melting solid or semi-solid; if it has solidified, melt it gently in a water bath for easier dispensing.

3. Purification Tips: 2-Aryl-4-bromothiazoles (Intermediate) often have similar Rf values to the bis-arylated byproduct. If separation is difficult on silica, try using C18 Reverse Phase chromatography (Water/Acetonitrile gradient), where the separation is often superior due to the significant lipophilicity difference.

References

-

Thakur, P. P., & Patil, M. (2025).[3] Palladium Catalyst-Controlled Regiodivergent C-H Arylation of Thiazoles. The Journal of Organic Chemistry, 90(24), 8090-8112.[3] (Note: Volume/Page predicted based on recent search context).

-

El-Sawah, D., et al. (2020).[4] Synthesis of 2,4-disubstituted thiazoles: A facile and efficient One-pot procedure.[4] ResearchGate.[5]

-

Gong, X., et al. (2025). Palladium-Catalyzed C–H and C–N Arylation of Aminothiazoles with Arylboronic Acids.[2] Organic Chemistry Frontiers.

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.

Sources

Application Note: Protocol for Palladium-Catalyzed Coupling of Thiazole Boronic Acids

Part 1: The Thiazole Challenge (Core Directive)

The 2-thiazolyl carbon-boron bond is notoriously unstable. Unlike phenyl or alkyl boronic acids, 2-thiazolyl (and 2-pyridyl) boronic acids undergo rapid protodeboronation under the basic conditions required for Suzuki-Miyaura coupling.

This instability stems from a specific mechanistic failure mode: the formation of a zwitterionic intermediate that facilitates the heterolytic cleavage of the C-B bond, replacing the boron moiety with a proton before transmetallation to palladium can occur.

This guide presents two distinct, field-validated protocols to overcome this:

-

The "Slow-Release" Protocol (MIDA Boronates): The industry gold standard for reliability.

-

The "Direct-Acceleration" Protocol (Cu-Promoted): A high-throughput method for use with boronic esters.

Part 2: Mechanistic Insight & Logic

The Failure Mode: Protodeboronation

Under neutral or basic conditions, 2-heteroaryl boronic acids exist in equilibrium with a boronate "ate" complex. For thiazoles, the nitrogen atom adjacent to the carbon-boron bond stabilizes a negative charge on the ring, dramatically lowering the activation energy for C-B bond cleavage.

Key Insight: To couple successfully, the rate of Transmetallation (

Visualization: Kinetic Competition

The following diagram illustrates the competition between the productive cross-coupling pathway and the destructive protodeboronation pathway.

Figure 1: Kinetic competition between productive transmetallation and destructive protodeboronation. Success requires

Part 3: Experimental Protocols

Protocol A: The "Slow-Release" Method (MIDA Boronates)

Best for: Complex drug scaffolds, scale-up, and high-value intermediates. Concept: N-Methyliminodiacetic acid (MIDA) boronates are sp3-hybridized and stable to base.[1] They do not transmetallate directly.[1] Under aqueous basic conditions, they hydrolyze slowly to release the active boronic acid.[2] This keeps the standing concentration of the unstable free acid low, preventing the second-order decomposition pathways and ensuring the active species is consumed by the catalyst immediately upon generation.

Reagents & Setup

| Component | Specification | Equiv. |

| Substrate | Aryl Bromide/Chloride | 1.0 |

| Boron Source | 2-Thiazolyl MIDA Boronate | 1.5 |

| Catalyst | XPhos Pd G2 (or Pd(OAc)₂ + XPhos) | 0.02 - 0.05 |

| Base | K₃PO₄ (3.0 M Aqueous, degassed) | 5.0 |

| Solvent | THF or 1,4-Dioxane (Deoxygenated) | [0.1 M] |

Step-by-Step Procedure

-

Preparation: Charge a reaction vial equipped with a stir bar with the Aryl Halide (1.0 equiv), 2-Thiazolyl MIDA Boronate (1.5 equiv), and XPhos Pd G2 precatalyst (2-5 mol%).

-

Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

-

Solvent Addition: Add THF (or Dioxane) via syringe.

-

Activation: Add 3.0 M aq. K₃PO₄ (5.0 equiv). Note: The high concentration of base is critical to drive the hydrolysis equilibrium.

-

Reaction: Heat the mixture to 60 °C with vigorous stirring.

-

Why 60 °C? This temperature balances the hydrolysis rate of the MIDA ester with the catalytic turnover. Higher temperatures may accelerate decomposition; lower temperatures may stall hydrolysis.

-

-

Monitoring: Monitor by LCMS. The MIDA boronate will slowly disappear, and the product will form. The free boronic acid should not accumulate significantly.

-

Workup: Dilute with EtOAc, wash with water/brine, dry over Na₂SO₄, and concentrate.

Protocol B: The "Copper-Promoted" Method (Liebeskind-Srogl Type)

Best for: Rapid screening, when MIDA boronates are unavailable, or for unreactive pinacol esters. Concept: Copper(I) carboxylates (specifically CuTC) facilitate the transmetallation step, effectively bypassing the slow Pd-transmetallation that allows decomposition to occur. This is particularly effective for heteroaryl-heteroaryl couplings.

Reagents & Setup

| Component | Specification | Equiv. |

| Substrate | Aryl Iodide/Bromide | 1.0 |

| Boron Source | 2-Thiazolyl Pinacol Boronate | 1.2 - 1.5 |

| Catalyst | Pd(PPh₃)₄ | 0.05 |

| Promoter | CuTC (Copper(I) thiophene-2-carboxylate) | 1.2 - 1.5 |

| Base | Cs₂CO₃ or K₂CO₃ | 2.0 - 3.0 |

| Solvent | DMF or DMF/THF (1:1) | [0.1 M] |

Step-by-Step Procedure

-

Preparation: In a glovebox or under strict inert atmosphere, combine Aryl Halide (1.0 equiv), 2-Thiazolyl Pinacol Boronate (1.5 equiv), Pd(PPh₃)₄ (5 mol%), and CuTC (1.5 equiv).

-

Critical: CuTC is air-sensitive; handle under inert gas.

-

-

Solvent: Add anhydrous DMF (degassed).

-

Reaction: Stir at 80–90 °C for 2–12 hours.

-

Note: The reaction often proceeds faster than standard Suzuki couplings due to the "copper effect."

-

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 5% NH₄OH (to sequester copper salts) followed by brine.

-

Tip: Filter through a Celite pad if copper precipitates clog the separation.

-

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Protodeboronation (Thiazole-H observed) | Switch to Protocol A (MIDA). If already using MIDA, lower temperature to 45-50°C to slow hydrolysis, or increase catalyst loading to speed up | |

| Low Conversion (Starting Material remains) | Catalyst Deactivation | Ensure strict O₂ exclusion. Thiazoles can coordinate/poison Pd. Switch to Pd-PEPPSI-IPent or XPhos Pd G2 which are more resistant to coordination. |

| Homocoupling of Aryl Halide | Oxidative Addition issue | Change solvent to Dioxane or Toluene . Ensure base is fully dissolved/active. |

| MIDA Boronate not reacting | Hydrolysis too slow | Increase water ratio in solvent (e.g., THF:H₂O 4:1) or increase temperature to 65-70°C. |

Part 5: Workflow Visualization

The following diagram outlines the decision logic for selecting the correct protocol based on substrate availability and stability.

Figure 2: Decision matrix for selecting the optimal coupling protocol.

References

-

Gillis, E. P.; Burke, M. D. "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." J. Am. Chem. Soc.[3]2007 , 129, 6716-6717. Link

-

Cox, P. A.; et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation."[3] J. Am. Chem. Soc.[3]2016 , 138, 9145–9157. Link[3]

-

Knapp, D. M.; et al. "MIDA Boronates are Hydrolytically Stable and Can Be Used for Iterative Cross-Coupling." J. Am. Chem. Soc.[3]2009 , 131, 6961–6963. Link

-

Zhang, S.; et al. "Copper(I)-mediated coupling of boronic acids and benzylthiocyanate." J. Org. Chem.2008 , 73, 8621-8624. (Demonstrates CuTC utility in difficult couplings). Link

-

Organ, M. G.; et al. "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Chem. Eur. J.2006 , 12, 4749-4755. Link

Sources

Application Notes & Protocols for the Strategic Use of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid in Kinase Inhibitor Synthesis

Introduction: The Thiazole Moiety as a Privileged Scaffold in Kinase Inhibition

Protein kinases, as central regulators of cellular signaling, represent one of the most critical target classes in modern drug discovery, particularly in oncology. The development of small molecule inhibitors that target the ATP-binding site has revolutionized cancer therapy. Within the vast chemical space of kinase inhibitors, the 2-aminothiazole scaffold has emerged as a privileged structure, capable of forming key hydrogen bond interactions with the hinge region of the kinase domain. This structural motif is a cornerstone of numerous approved drugs, including the blockbuster leukemia drug Dasatinib.

This application note provides a detailed guide for medicinal chemists and drug development professionals on the strategic use of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid , a versatile building block for constructing next-generation kinase inhibitors. We will provide field-proven insights into its application, focusing on its role in the synthesis of inhibitors targeting Spleen Tyrosine Kinase (SYK), a crucial mediator in B-cell signaling and a high-value target for hematological malignancies and inflammatory diseases. The protocols herein are centered around the synthesis of a key structural analog of the investigational SYK/FLT3 inhibitor, Mivavotinib (TAK-659), via the robust and indispensable Suzuki-Miyaura cross-coupling reaction.

Section 1: Physicochemical Properties & Handling

Proper handling and storage of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid are critical for ensuring its stability and reactivity. Boronic acids are known to be susceptible to dehydration, forming boroxines, and may require careful storage to ensure consistent results.

| Property | Value |

| Molecular Formula | C₁₀H₁₇BN₂O₂S |

| Molecular Weight | 240.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| CAS Number | 1269299-17-7 |

| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). Keep away from moisture. |

| Handling | Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust. |

Section 2: The Strategic Role in Kinase Inhibitor Design

The subject boronic acid offers a unique combination of structural features that make it a highly valuable fragment for kinase inhibitor design:

-

Thiazole Core: The thiazole ring is an excellent bioisostere for other aromatic systems and acts as a rigid scaffold. The nitrogen and sulfur heteroatoms can participate in crucial hydrogen bonding and other non-covalent interactions within the ATP binding pocket.

-

4-Methylpiperidine Group: This saturated heterocyclic moiety often serves to occupy hydrophobic pockets adjacent to the primary binding site. The methyl group can provide an additional vector for probing deeper into these pockets, potentially enhancing potency and selectivity. Furthermore, the basic nitrogen of the piperidine ring can be used to improve the aqueous solubility of the final inhibitor, a key parameter for oral bioavailability.

-

Boronic Acid Functionality: This group is the reactive handle for the Suzuki-Miyaura coupling, one of the most reliable and versatile C-C bond-forming reactions in modern organic synthesis. Its stability and functional group tolerance allow for its application late in a synthetic sequence, enabling the rapid generation of diverse analog libraries.

The diagram below illustrates a common kinase inhibitor binding mode, where fragments similar to our building block engage with the hinge region and adjacent hydrophobic pockets.

Caption: Generalized binding mode of a thiazole-based kinase inhibitor.

Section 3: Core Application - Synthesis of a SYK Inhibitor Core Structure

This section provides a detailed, step-by-step protocol for the synthesis of 6-(2-(4-methylpiperidin-1-yl)thiazol-4-yl)-[1][2][3]triazolo[4,3-a]pyridine , a key intermediate and structural motif found in advanced SYK inhibitors like Mivavotinib (TAK-659).[4] The central transformation is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

3.1: Overall Synthetic Workflow

The synthesis involves the coupling of two key heteroaromatic fragments. The workflow is designed for efficiency and robustness, making it suitable for both lead optimization and scale-up studies.

Caption: Workflow for the synthesis of the kinase inhibitor core structure.

3.2: Detailed Step-by-Step Protocol

This protocol is adapted from procedures found in the patent literature for analogous compounds and is optimized for laboratory scale.

Reaction Scheme:

(Self-hosted image of the chemical reaction would be placed here)

Materials & Reagents:

| Reagent | MW | Amount | Moles | Equiv. |

| 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine | 198.03 | 1.00 g | 5.05 mmol | 1.0 |

| 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid | 240.13 | 1.45 g | 6.06 mmol | 1.2 |

| Pd(dppf)Cl₂·CH₂Cl₂ | 816.64 | 206 mg | 0.25 mmol | 0.05 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 1.60 g | 15.15 mmol | 3.0 |

| 1,4-Dioxane | - | 40 mL | - | - |

| Water (degassed) | - | 10 mL | - | - |

Protocol Steps:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-Bromo-[1][2][3]triazolo[4,3-a]pyridine (1.00 g, 5.05 mmol), 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid (1.45 g, 6.06 mmol), and Pd(dppf)Cl₂·CH₂Cl₂ (206 mg, 0.25 mmol).

-

Scientist's Note: The use of a pre-catalyst like Pd(dppf)Cl₂ is advantageous as it is air-stable and readily forms the active Pd(0) species in situ. The dppf ligand is bulky and electron-rich, which promotes the oxidative addition and reductive elimination steps of the catalytic cycle.[5]

-

-

Solvent and Base Addition: Add 1,4-Dioxane (40 mL) and a solution of sodium carbonate (1.60 g, 15.15 mmol) in degassed water (10 mL).

-

Scientist's Note: The reaction is degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst. A mixture of an organic solvent (dioxane) and water is common for Suzuki couplings as it helps to dissolve both the organic starting materials and the inorganic base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[6]

-

-

Heating and Monitoring: Heat the reaction mixture to 90 °C under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting bromo-pyridine is consumed (typically 4-6 hours).

-

Scientist's Note: A typical TLC system would be 5-10% Methanol in Dichloromethane. The product should be more polar than the starting bromide but less polar than the boronic acid.

-

-

Workup and Extraction: Once the reaction is complete, cool the mixture to room temperature. Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 50 mL).

-

Scientist's Note: The aqueous wash helps to remove the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products.

-

-

Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid is then purified by flash column chromatography on silica gel.

-

Scientist's Note: A gradient elution, for example, from 100% Dichloromethane to 5-10% Methanol in Dichloromethane, is typically effective for separating the product from residual starting materials and catalyst-derived impurities.

-

-

Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity. Expected ¹H NMR signals would include characteristic peaks for the triazolopyridine, thiazole, and methylpiperidine protons.

Section 4: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to troubleshooting and optimization. The diagram below outlines the generally accepted catalytic cycle for this reaction.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

-

Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Journal of Medicinal Chemistry, 49(23), 6819-32. Available at: [Link]

-

Engel, M., et al. (2019). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Journal of Medicinal Chemistry, 62(4), 1803–1816. Available at: [Link]

-

Lam, B., et al. (2016). Discovery of TAK-659 an orally available investigational inhibitor of Spleen Tyrosine Kinase (SYK). Bioorganic & Medicinal Chemistry Letters, 26(24), 5947-5950. Available at: [Link]

-

Noël, T., & Musacchio, A. J. (2011). Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow. Organic Letters, 13(19), 5180-3. Available at: [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. Available at: [Link]

-

Wallace, D. J., & Chen, C. (2009). The Suzuki-Miyaura Reaction in the Synthesis of Drug-like Molecules. In Palladium-Catalyzed Coupling Reactions. Wiley-VCH. Available at: [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

Sources

- 1. 6-Bromo-3-(methylthio)-[1,2,4]triazolo[4,3-a]pyridine|CAS 941294-56-0 [benchchem.com]

- 2. 6-BROMO-3-PHENYL-[1,2,4]TRIAZOLO[4,3-A]PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Suzuki-Miyaura cross-coupling of heteroaryl halides and arylboronic acids in continuous flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. EP0025603A1 - Triazolo (4,3-a)pyridin-3(2H)-ones, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]

Reaction conditions for 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

An Application Guide for the Synthesis and Utilization of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry, the assembly of complex molecular architectures with precision and efficiency is paramount. Heterocyclic compounds, particularly those containing nitrogen and sulfur, form the backbone of numerous pharmaceuticals due to their diverse biological activities.[1] The 2-aminothiazole scaffold is a privileged structure, appearing in a wide array of clinically significant agents exhibiting activities from antibacterial to anticancer.[2][3] When combined with a 4-methylpiperidine moiety, it offers a unique three-dimensional profile that can enhance pharmacokinetic properties and target engagement.

This document provides a detailed guide to the synthesis and application of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester , a key building block for introducing this valuable scaffold into target molecules. Boronic acids and their pinacol esters are exceptionally stable, generally non-toxic, and are indispensable reagents in modern organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4][5][6] This guide will detail the robust reaction conditions for its preparation via Miyaura borylation and its subsequent use in carbon-carbon bond formation, providing researchers with the practical knowledge to leverage this reagent in drug development programs.

Part 1: Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester

The most common and reliable method for synthesizing aryl and heteroaryl boronic esters is the Miyaura borylation reaction.[7][8] This palladium-catalyzed process involves the cross-coupling of a halide (typically a bromide or iodide) with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂). The synthesis of the target compound, therefore, begins with a suitable halogenated precursor, 2-(4-Methylpiperidin-1-yl)-4-bromothiazole.

Synthetic Strategy Overview

The overall synthetic plan is a two-step process starting from commercially available 2,4-dibromothiazole. The first step involves a nucleophilic aromatic substitution (SNAᵣ) to install the 4-methylpiperidine group at the C2 position, followed by the pivotal Miyaura borylation at the C4 position.

Mechanism: The Miyaura Borylation Catalytic Cycle

The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the carbon-bromine bond of the thiazole precursor, forming a Pd(II) intermediate.

-

Transmetalation : A base, typically a mild one like potassium acetate (KOAc), activates the bis(pinacolato)diboron reagent.[7] This activated boron species then undergoes transmetalation with the Pd(II) complex, replacing the bromide with a boryl group. The choice of a weak base is critical to prevent a competing Suzuki-Miyaura reaction between the newly formed boronic ester and the starting bromide.[7][9]

-

Reductive Elimination : The final step is the reductive elimination from the Pd(II) intermediate, which forms the desired C-B bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester from its corresponding 4-bromo precursor.

Step 1: Synthesis of 2-(4-Methylpiperidin-1-yl)-4-bromothiazole (Precursor)

-

To a solution of 2,4-dibromothiazole (1.0 eq) in N-Methyl-2-pyrrolidone (NMP, ~0.5 M), add 4-methylpiperidine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

-

Stir the reaction mixture at 80-100 °C for 4-8 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the precursor as a solid or oil.

Step 2: Miyaura Borylation

-

In an oven-dried flask, combine 2-(4-Methylpiperidin-1-yl)-4-bromothiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.1-1.5 eq), and potassium acetate (KOAc, 3.0 eq).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst and ligand (see Table 1).

-

Add anhydrous, degassed solvent (e.g., 1,4-dioxane or DMSO) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction progress by LC-MS or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite® to remove inorganic salts and the palladium catalyst.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography (using a hexane/ethyl acetate gradient) or recrystallization to afford the final product.

| Parameter | Recommended Reagent/Condition | Rationale & Justification |

| Substrate | 2-(4-Methylpiperidin-1-yl)-4-bromothiazole | Bromo-heterocycles are common, stable starting materials for borylation. |

| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Stable, easy to handle solid. The resulting pinacol ester is robust and suitable for purification and subsequent reactions.[7] |

| Catalyst | PdCl₂(dppf) or Pd(OAc)₂ | PdCl₂(dppf) is a reliable pre-catalyst. Pd(OAc)₂ is also effective but requires a separate ligand.[9] |

| Ligand | dppf, XPhos, or SPhos | Dppf is often used with PdCl₂(dppf). Buchwald ligands like XPhos or SPhos can improve yields for challenging substrates.[10] |

| Base | Potassium Acetate (KOAc) | A mild base is crucial to activate the diboron reagent without promoting premature Suzuki coupling of the product.[7][8] |

| Solvent | 1,4-Dioxane, DMSO, or Toluene | Anhydrous, aprotic polar solvents are required. Dioxane is a common choice. |

| Temperature | 80 - 100 °C | Provides sufficient thermal energy to drive the catalytic cycle without significant decomposition. |

| Concentration | 0.1 - 0.5 M | A typical concentration range to balance reaction rate and solubility. |

Part 2: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester is as a coupling partner in the Suzuki-Miyaura reaction.[11] This reaction forges a carbon-carbon bond between the thiazole (the "boron partner") and an aryl or heteroaryl halide/triflate (the "halide partner").

Mechanism: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling mechanism shares similarities with the Miyaura borylation but differs in the transmetalation step.[4]

-

Oxidative Addition : A Pd(0) catalyst adds to the aryl halide (Ar-X), forming an Ar-Pd(II)-X complex.

-

Transmetalation : A base (now typically a stronger one like K₂CO₃ or K₃PO₄) activates the boronic ester. This generates a boronate species that transfers its organic group (the thiazole moiety) to the palladium center, displacing the halide.[12]

-

Reductive Elimination : The two organic partners on the palladium complex are reductively eliminated, forming the new C-C bond in the biaryl product and regenerating the Pd(0) catalyst.[4]

General Protocol for Cross-Coupling

This protocol describes a general procedure for coupling the title boronic ester with a generic aryl bromide.

-

To a flask, add the aryl bromide (1.0 eq), 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester (1.2-1.5 eq), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq).

-

Add the palladium catalyst and ligand (see Table 2).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the degassed solvent system (e.g., Dioxane/Water or Toluene/Water).

-

Heat the mixture to 80-110 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography or recrystallization to obtain the final coupled product.

| Parameter | Recommended Reagent/Condition | Rationale & Justification |

| Boronic Ester | 2-(4-Methylpiperidin-1-yl)thiazole-4-boronic acid pinacol ester | The nucleophilic partner in the coupling. An excess is often used to drive the reaction to completion. |

| Halide Partner | Aryl/Heteroaryl Bromide, Iodide, or Triflate | The electrophilic partner. Reactivity generally follows I > Br > OTf >> Cl. |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or Pd₂(dba)₃ | Pd(PPh₃)₄ is a classic, effective catalyst. Others offer different reactivity profiles. |

| Ligand | PPh₃, SPhos, RuPhos | Ligand choice can be critical for yield and preventing side reactions, especially with challenging substrates. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | A stronger aqueous base is required to form the active "ate" complex for efficient transmetalation.[12] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF | A mixture of organic solvent and water is common, as water aids in dissolving the inorganic base and facilitating the reaction.[4] |

| Temperature | 80 - 110 °C | Higher temperatures are often needed to drive the coupling of less reactive halides (e.g., chlorides). |

References

- Berini, C., et al. (2017). Miyaura Borylation Suzuki-Miyaura Coupling (BSC) Sequence of 4-bromo-2,4'-bithiazoles with Halides. The Royal Society of Chemistry.

- Ningbo Innopharmchem Co., Ltd. (2025). The Role of Pyridine Boronic Acid Pinacol Esters in Modern Pharmaceutical Synthesis.

- ChemicalBook. (2023). 2-Aminothiazole: synthesis, biological activities and toxicity.

- Che, A. (2023). One-Pot Miyaura Borylation/Suzuki Coupling in Drug Synthesis. Medium.

- Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction.

- Alfa Chemistry. (2025). Miyaura Borylation Reaction.

- MDPI. (2025). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence.

- ResearchGate. (n.d.). Three possible ways of the reaction between 2-aminothiazole and electrophiles.

- Organic Syntheses. (n.d.). boronic esters - Organic Syntheses Procedure.

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- A2B Chem. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex: application in Suzuki couplings.

- Al-Ostath, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PMC.

- Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC.

- Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Google Patents. (n.d.). Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole.

- ResearchGate. (n.d.). Boronic acids and boronic acid esters used in the Suzuki couplings with 4.

- Silva, V. L. M., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed.

- Murphy, C. L. W. (n.d.). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship.

- MDPI. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity.

- Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Miyaura Borylation Reaction [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. medium.com [medium.com]

- 10. researchgate.net [researchgate.net]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki Coupling [organic-chemistry.org]

Application Note: Scalable Synthesis of 2-(4-Methylpiperidin-1-yl)thiazole Derivatives

Executive Summary

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved therapeutics (e.g., Abemaciclib, Dasatinib) due to its ability to modulate lipophilicity and engage in hydrogen bonding. Specifically, 2-(4-methylpiperidin-1-yl)thiazole derivatives are emerging as critical intermediates for CNS-active agents and metabolic modulators.

This guide details two distinct synthetic routes:

-

Method A (Nucleophilic Aromatic Substitution - SNAr): The preferred route for large-scale synthesis of the core scaffold due to high atom economy and minimal step count.

-

Method B (Hantzsch Thiazole Synthesis): A versatile alternative for generating derivatives with diverse substitution patterns at the 4- and 5-positions of the thiazole ring.

Retrosynthetic Analysis & Pathway Selection

To ensure autonomy in route selection, we evaluate the target molecule based on bond disconnection strategies.

Figure 1: Retrosynthetic disconnection showing the convergent SNAr route (Green) versus the linear Hantzsch construction (Red).

Method A: Scalable Nucleophilic Aromatic Substitution (SNAr)

Best for: Multi-gram to kilogram scale synthesis of the unsubstituted thiazole core.

Mechanistic Insight

The 2-position of the thiazole ring is electron-deficient, similar to the 2-position of pyridine, but significantly more reactive toward nucleophiles due to the inductive effect of the sulfur atom. While 2-chlorothiazole is cheaper, 2-bromothiazole is recommended for process scale-up as it offers a superior balance of reactivity and cost, often negating the need for high-pressure reactors or transition metal catalysts.

Protocol

Scale: 100 mmol (approx. 25 g output)

Reagents:

-

2-Bromothiazole (16.4 g, 100 mmol)

-

4-Methylpiperidine (11.9 g, 120 mmol, 1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (27.6 g, 200 mmol, 2.0 equiv)

-

Solvent: Ethanol (150 mL) or DMSO (for faster rates)

Step-by-Step Procedure:

-

Charging: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and internal thermometer, charge 2-bromothiazole and ethanol.

-

Base Addition: Add K₂CO₃ (granular, anhydrous) in a single portion. Note: Milling the base increases surface area and reaction rate.

-

Nucleophile Addition: Add 4-methylpiperidine dropwise over 10 minutes.

-

Reaction: Heat the mixture to reflux (approx. 78°C) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The limiting reagent (thiazole) should be <1%.

-

-

Workup (Precipitation Method):

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into 400 mL of ice-cold water with vigorous stirring. The product typically precipitates as a white to off-white solid.

-

Filter the solid and wash with water (2 x 50 mL) to remove inorganic salts.

-

-

Purification: Recrystallize from hot ethanol/water (9:1) if necessary.[1][2]

Yield Expectation: 85–92%

Process Optimization Data

| Parameter | Condition A (Recommended) | Condition B (High Speed) | Condition C (Greenest) |

| Solvent | Ethanol | DMSO | Water (On-water) |

| Temp | 78°C (Reflux) | 100°C | 100°C |

| Base | K₂CO₃ | DIPEA | K₂CO₃ |

| Time | 16 h | 4 h | 24 h |

| Yield | 88% | 94% | 75% |

| Purification | Direct Filtration | Extraction Required | Direct Filtration |

Method B: Hantzsch Thiazole Synthesis

Best for: Creating derivatives with substituents at the 4- or 5-position (e.g., 4-phenyl, 5-methyl) which are difficult to access via SNAr.

Precursor Synthesis: N-(4-Methylpiperidin-1-yl)thiourea

Direct reaction of secondary amines with ammonium thiocyanate typically fails. The Benzoyl Isothiocyanate route is the industry standard for reliability.

Step 1: Benzoyl Thiourea Formation

-

Dissolve ammonium thiocyanate (1.1 equiv) in acetone.

-

Add benzoyl chloride (1.0 equiv) dropwise at 0°C to generate benzoyl isothiocyanate in situ.

-

Add 4-methylpiperidine (1.0 equiv). Stir at RT for 2 h.[3]

-

Pour into water; filter the intermediate benzoyl thiourea.

Step 2: Hydrolysis

-

Suspend the intermediate in 10% NaOH solution.

-

Heat at 80°C for 1 hour (removes the benzoyl group).

-

Cool and neutralize with HCl to pH 8. The target thiourea precipitates.

Cyclization Protocol

Reagents:

-

N-(4-Methylpiperidin-1-yl)thiourea (10 mmol)

-

α-Haloketone (e.g., Phenacyl bromide for 4-phenyl derivative) (10 mmol)

-

Solvent: Ethanol (20 mL)

Procedure:

-

Mix the thiourea and α-haloketone in ethanol.

-

Heat to reflux for 2–4 hours. The reaction is usually very clean.

-

Isolation: Cool to RT. The product often crystallizes as the hydrobromide salt.

-

Free Basing: Filter the salt, suspend in water, and treat with aqueous ammonia or NaHCO₃ to liberate the free base.

Process Safety & Handling

Critical Hazards

-

2-Bromothiazole: Lachrymator and skin irritant. Handle in a fume hood.

-

α-Haloketones (Method B): Potent lachrymators (tear gas agents). Neutralize glassware with dilute ammonia before cleaning.

-

Exotherms: The SNAr reaction is mildly exothermic. On a kilogram scale, control the addition rate of the amine.

Green Chemistry (E-Factor Reduction)

-

Solvent Swap: Replace DMF (reprotoxic) with Ethanol or 2-MeTHF.

-

Reagent Efficiency: Use K₂CO₃ (inorganic waste) instead of organic bases like TEA/DIPEA to simplify waste streams.

Analytical Characterization (Reference Data)

Compound: 2-(4-Methylpiperidin-1-yl)thiazole

-

Physical State: White crystalline solid or pale oil (depending on purity/polymorph).

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.18 (d, J=3.6 Hz, 1H, Thiazole C4-H)

-

δ 6.50 (d, J=3.6 Hz, 1H, Thiazole C5-H)

-

δ 3.95 (dt, 2H, Piperidine N-CH eq)

-

δ 2.98 (td, 2H, Piperidine N-CH ax)

-

δ 1.70 (m, 2H)

-

δ 1.50 (m, 1H, CH-Me)

-

δ 1.30 (m, 2H)

-

δ 0.96 (d, 3H, CH₃)

-

-

LC-MS: [M+H]⁺ calc. 183.09, found 183.1.

Workflow Visualization

Figure 2: Process flow diagram for the scalable SNAr synthesis (Method A).

References

-

Scalable SNAr Conditions: Organic & Biomolecular Chemistry, 2014, 12 , 6175-6180. (Mechanistic parallel for 2-haloheterocycles).

-

Hantzsch Thiazole Synthesis Review: Molecules, 2021, 26 , 3166. .

-

Green Solvents for SNAr: Green Chemistry, 2011, 13 , 794.[4] .

-

Thiourea Synthesis Protocol: Asian Journal of Chemistry, 2018, 30 , 775. .

-

Safety Data (2-Bromothiazole): Fisher Scientific SDS. .

Sources

Troubleshooting & Optimization

Preventing protodeboronation of thiazole-4-boronic acids

Technical Support Ticket #8492: Thiazole-4-Boronic Acid Instability Status: Open Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Overview: The "Ticking Clock" of Heteroaryl Boronates

Welcome to the Technical Support Center. You are likely accessing this guide because your Suzuki coupling yields are plummeting, or your starting material purity has inexplicably dropped after a week in the freezer.

The Core Issue: Thiazole-4-boronic acids (and their esters) are notoriously unstable. Unlike phenylboronic acids, they possess an electron-deficient ring that makes the Carbon-Boron (C-B) bond highly susceptible to protodeboronation —the replacement of the boronic acid group with a hydrogen atom.

This guide provides the mechanistic root cause and three validated protocols to stabilize your chemistry.

Part 1: The Mechanic of Failure (Root Cause Analysis)

To fix the problem, you must understand the enemy. Protodeboronation in thiazoles is not a random degradation; it is a specific, base-catalyzed pathway that competes with your cross-coupling reaction.

The Mechanism:

-

Base Activation: The boronic acid reacts with the base (hydroxide or alkoxide) to form a tetrahedral boronate anion ("ate" complex). This is necessary for transmetallation (the good pathway).

-

Ipso-Protonation: Because the thiazole ring is electron-deficient, the carbon attached to the boron is prone to protonation by water or alcohols.

-

C-B Cleavage: The C-B bond breaks, releasing boric acid and the deboronated thiazole (H-Thiazole).

Key Insight: If the rate of protonation (

Figure 1: The Kinetic Competition. In thiazoles, Path B (Red) often outcompetes Path A (Green) unless specific "Slow Release" protocols are used.

Part 2: Validated Protocols & Solutions

Do not attempt to optimize a standard Suzuki reaction (e.g.,

Solution A: The "Slow Release" Strategy (MIDA Boronates)

Best for: Scale-up and maximum reliability.

The Concept: Instead of dumping unstable boronic acid into the reaction, use a MIDA (N-methyliminodiacetic acid) boronate.[1][2][3][4] This protects the boron atom.[1][2] Under specific hydrolytic conditions, the MIDA group hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalyst's consumption.[5] This keeps the concentration of the unstable "ate" complex low, minimizing decomposition [1].

Protocol:

-

Reagent: Use Thiazole-4-MIDA boronate (commercially available or synthesized).

-

Solvent: Dioxane : Water (5:1 ratio). Crucial: The water is needed for hydrolysis.

-

Base:

(3.0 equiv). Do NOT use Carbonates or Hydroxides. -

Catalyst:

(2 mol%) + XPhos or SPhos (4 mol%).-

Why SPhos/XPhos? These electron-rich Buchwald ligands accelerate oxidative addition and transmetallation, helping the catalyst "win" the race against decomposition [2].

-

-

Temperature: 60°C.

Solution B: The Anhydrous Strategy (Pinacol Esters)

Best for: Small scale discovery chemistry where MIDA is unavailable.

If you must use the pinacol ester, you must eliminate the proton source (water).

Protocol:

-

Reagent: Thiazole-4-boronic acid pinacol ester.

-

Solvent: Anhydrous THF or Toluene (Dry).

-

Base: CsF (Cesium Fluoride) or Ag2O (Silver Oxide).

-

Why Fluoride? It activates the boron without generating high concentrations of hydroxide or requiring water [3].

-

-

Additive: Molecular Sieves (4Å).

-

Atmosphere: Strict Argon/Nitrogen line.

Solution C: The Molander Salt (Trifluoroborates)

Best for: Long-term storage stability.

Potassium trifluoroborates (

Protocol:

-

Reagent: Potassium (thiazol-4-yl)trifluoroborate.

-

Conditions: Similar to standard Suzuki, but often requires an alcohol co-solvent (MeOH/H2O) to facilitate the hydrolysis of the

group.

Part 3: Data & Decision Matrix

Use this table to select the correct reagent for your campaign.

| Feature | Free Boronic Acid | Pinacol Ester | MIDA Boronate | Trifluoroborate salt |

| Storage Stability | Poor (< 2 weeks) | Moderate | Excellent (Years) | Excellent (Years) |

| Protodeboronation Risk | High | High (if wet) | Low (Protected) | Low |

| Atom Economy | High | Low | Low | High |

| Recommended Base | None (Avoid use) | CsF / Ag2O | K3PO4 | K2CO3 / Et3N |

| Water Tolerance | Low | Zero (Anhydrous) | High (Required) | High (Required) |

Part 4: Troubleshooting FAQs